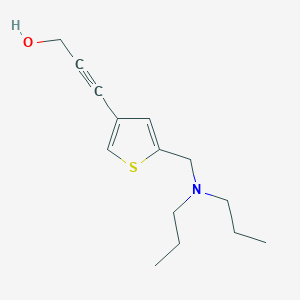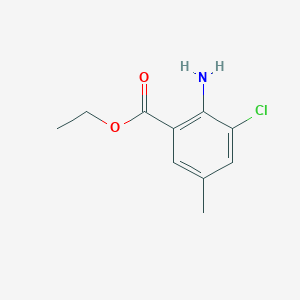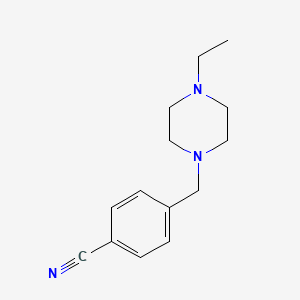![molecular formula C7H17NO B15325347 3-[(Butan-2-yl)oxy]propan-1-amine CAS No. 113264-12-3](/img/structure/B15325347.png)
3-[(Butan-2-yl)oxy]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Butan-2-yl)oxy]propan-1-amine is an organic compound with a unique structure that combines an amine group with an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)oxy]propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-amine with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the butan-2-yloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-[(Butan-2-yl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can participate in substitution reactions, where the butan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol derivatives.
科学研究应用
3-[(Butan-2-yl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its amine functionality.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-[(Butan-2-yl)oxy]propan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-[(Pent-2-yl)oxy]propan-1-amine: Similar structure with a pentyl group instead of a butyl group.
3-[(Hexan-2-yl)oxy]propan-1-amine: Contains a hexyl group, offering different steric and electronic properties.
3-[(Methyl)oxy]propan-1-amine: A simpler analog with a methyl group.
Uniqueness
3-[(Butan-2-yl)oxy]propan-1-amine is unique due to its specific combination of an amine group and an ether linkage with a butyl substituent
属性
CAS 编号 |
113264-12-3 |
|---|---|
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC 名称 |
3-butan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-7(2)9-6-4-5-8/h7H,3-6,8H2,1-2H3 |
InChI 键 |
WXJLPCYHBGBNQO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B15325283.png)



![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)
![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)


![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)



